1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Overview
Description
HB007 is a small molecule degrader of small ubiquitin-related modifier 1 (SUMO1). It induces ubiquitination and degradation of SUMO1, leading to reduced tumor growth in vivo. HB007 has shown potential in the research of brain, breast, colon, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HB007 involves multiple steps, including the formation of a core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity, typically exceeding 99% .
Industrial Production Methods
Industrial production of HB007 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
HB007 undergoes several types of chemical reactions, including:
Ubiquitination: HB007 induces the ubiquitination of SUMO1, leading to its degradation
DeSUMOylation: The compound also induces deSUMOylation of specific proteins, such as T cell-specific transcription factor 4 (TCF4).
Common Reagents and Conditions
The reactions involving HB007 typically require specific reagents and conditions:
Ubiquitination: Requires the presence of ubiquitin ligase complexes and specific binding proteins.
DeSUMOylation: Involves the interaction with SUMO-specific proteases and other cellular machinery.
Major Products Formed
The major products formed from these reactions include ubiquitinated SUMO1 and deSUMOylated proteins, which contribute to the compound’s anticancer activity .
Scientific Research Applications
HB007 has a wide range of scientific research applications, including:
Cancer Research: HB007 has been used to study its effects on brain, breast, colon, and lung cancers.
Protein Degradation Studies: The compound is valuable in studying the mechanisms of protein degradation, particularly the ubiquitin-proteasome system.
Drug Development: HB007 serves as a lead compound for developing new therapeutics targeting SUMO1 and related pathways.
Mechanism of Action
HB007 exerts its effects by binding to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding induces the interaction of CAPRIN1 with F-box protein 42 (FBXO42), which recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex. SUMO1 is then ubiquitinated and degraded, leading to reduced tumor growth .
Comparison with Similar Compounds
HB007 is unique in its ability to selectively degrade SUMO1. Similar compounds include:
CPD1: The hit compound from which HB007 was developed.
Lenalidomide: Another small molecule degrader that targets different proteins through the ubiquitin-proteasome system.
HB007 stands out due to its specificity for SUMO1 and its demonstrated efficacy in various cancer models .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZUKFRZQNQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.